6-(1H-pyrazol-1-yl)pyridazin-3-ol
Description
Contextualization within Pyridazine (B1198779) and Pyrazole (B372694) Chemical Spaces
The structure of 6-(1H-pyrazol-1-yl)pyridazin-3-ol is a hybrid, drawing its properties from both the pyridazine and pyrazole nuclei. The pyridazine ring is a diazine, a six-membered aromatic ring containing two adjacent nitrogen atoms. This arrangement leads to a π-electron deficient system, influencing its reactivity and physicochemical properties. The presence of the hydroxyl group at the 3-position introduces the potential for tautomerism, a common feature in hydroxypyridazines. This means the compound can exist in equilibrium between the pyridazin-3-ol form and its pyridazin-3(2H)-one isomer. Spectroscopic evidence on related structures, such as 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one, shows a strong preference for the pyridazinone tautomer in the solid state, as indicated by the presence of a C=O stretching band in the infrared spectrum. nih.gov
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a privileged scaffold in medicinal chemistry. nih.govnih.govresearchgate.net It is known for its ability to participate in hydrogen bonding and its relatively stable aromatic character. researchgate.net The linkage of the pyrazole ring to the pyridazine core via a nitrogen atom creates a unique electronic interplay between the two heterocyclic systems.
A plausible synthetic route to this compound involves the initial synthesis of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine. nih.gov This precursor can be prepared by reacting 3-chloro-6-hydrazinylpyridazine with malondialdehyde bis(diethyl acetal) in the presence of an acid catalyst. nih.gov Subsequent hydrolysis of the chloro group, for instance by treatment with acetic acid as demonstrated for the analogous 6-(3,5-dimethyl-1H-pyrazol-1-yl) derivative, would yield the desired this compound. nih.gov
Significance of Pyrazolylpyridazine Scaffolds in Contemporary Organic Chemistry
The fusion of pyrazole and pyridazine rings into a single molecular entity, the pyrazolylpyridazine scaffold, has garnered considerable attention in modern organic and medicinal chemistry. These hybrid molecules often exhibit a unique combination of properties derived from their constituent heterocycles, leading to a wide array of biological activities. Pyridazine-pyrazole hybrids are recognized for their therapeutic and pharmacological potential. researchgate.net
The planarity of the pyrazolylpyridazine system, with a small dihedral angle between the two rings, facilitates π-π stacking interactions, which can be important for binding to biological targets. The pyridazine portion can act as a hydrogen bond acceptor, while the pyrazole moiety can act as both a hydrogen bond donor and acceptor, making these scaffolds versatile in their interactions with biomolecules.
Overview of Related Heterocyclic Ring Systems and Core Motifs
To fully appreciate the chemical nature of this compound, it is instructive to consider related heterocyclic systems that share structural or functional similarities.
Pyrazolo[1,5-a]pyrimidines are fused heterocyclic systems where a pyrazole ring is fused to a pyrimidine (B1678525) ring. These compounds are of significant interest as they are considered key structural motifs in many applications, including medicinal chemistry and materials science. Their synthesis often involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. These scaffolds are known to act as protein kinase inhibitors, which are crucial in the development of targeted cancer therapies.
Pyridazinone derivatives represent a broad class of heterocyclic compounds that have been extensively studied for their wide range of biological activities. The pyridazin-3(2H)-one core, which is the tautomeric form of 3-hydroxypyridazine, is a key pharmacophore in many biologically active molecules. These compounds have demonstrated potential as anti-inflammatory, anti-cancer, and cardiovascular agents. nih.gov The synthesis of pyridazinones can be achieved through various methods, including the cyclization of γ-keto acids with hydrazines.
Below is a table summarizing the properties of a related pyridazinone derivative, 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one, which provides insight into the expected characteristics of this compound.
| Property | Value | Reference |
| Melting Point | 250–252 °C | nih.gov |
| IR (C=O) | 1672 cm⁻¹ | nih.gov |
| ¹H NMR (DMSO-d₆, δ ppm) | 2.20 (s, 3H), 2.50 (d, 3H), 5.93 (brs, 1H), 6.91 (d, 1H), 7.89 (d, 1H), 12.72 (brs, 1H) | nih.gov |
| ¹³C NMR (DMSO-d₆, δ ppm) | 13.0, 13.2, 108.4, 128.7, 131.6, 139.8, 141.9, 148.6, 159.2 | nih.gov |
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a fundamental building block in organic synthesis. researchgate.net The pyrazole ring is relatively stable to oxidation but can undergo various electrophilic substitution reactions, typically at the C4 position. researchgate.net The N1 nitrogen can be deprotonated with a base, and the resulting pyrazolate anion is a potent nucleophile. The structural diversity of pyrazole derivatives is vast, allowing for the fine-tuning of their chemical and physical properties for various applications. researchgate.net
The table below provides some general properties of the parent pyrazole molecule.
| Property | Value | Reference |
| Molecular Formula | C₃H₄N₂ | |
| Molar Mass | 68.08 g/mol | |
| Melting Point | 67-70 °C | |
| Boiling Point | 186-188 °C |
Structure
3D Structure
Properties
IUPAC Name |
3-pyrazol-1-yl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-7-3-2-6(9-10-7)11-5-1-4-8-11/h1-5H,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCWDSPMQZPKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Studies for 6 1h Pyrazol 1 Yl Pyridazin 3 Ol and Its Analogues
Established Synthetic Pathways for the Pyrazolylpyridazine Core
The synthesis of the pyrazolylpyridazine framework is primarily achieved through well-established methods involving cyclocondensation reactions and modifications of pyridazine (B1198779) precursors.
Cyclocondensation Reactions in Pyrazole (B372694) and Pyridazinone Synthesis
Cyclocondensation reactions are fundamental to the formation of both the pyrazole and pyridazinone rings. The pyridazinone ring, a core component of the target molecule, is often synthesized through the reaction of a dicarbonyl compound with hydrazine (B178648). Specifically, the condensation of maleic anhydride (B1165640) derivatives with hydrazine hydrate (B1144303) is a common and efficient method for constructing the pyridazinone skeleton. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the pyridazinone ring.
The pyrazole ring, on the other hand, is typically formed by the reaction of a 1,3-dicarbonyl compound with hydrazine. Variations of this synthesis allow for the introduction of different substituents onto the pyrazole ring, which can then be used to create a diverse range of pyrazolyl-substituted pyridazinones.
Nucleophilic Aromatic Substitution on Halogenated Pyridazine Precursors
A prevalent and versatile method for the synthesis of 6-(1H-pyrazol-1-yl)pyridazin-3-ol and its analogues involves the nucleophilic aromatic substitution (SNAr) on a halogenated pyridazine ring. This approach allows for the direct introduction of the pyrazole moiety onto the pyridazine core.
The key intermediate, 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, is synthesized by the reaction of 3,6-dichloropyridazine (B152260) with pyrazole. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The base facilitates the deprotonation of pyrazole, forming the pyrazolate anion, which then acts as a nucleophile, displacing one of the chlorine atoms on the pyridazine ring. The reaction conditions can be optimized to favor the monosubstituted product over the disubstituted one.
A detailed study on the synthesis of related compounds explored the reaction of 3,6-dichloropyridazine with various pyrazoles in the presence of potassium carbonate at room temperature, yielding 3-chloro-6-(pyrazol-1-yl)pyridazine derivatives. Subsequent hydrolysis of the chloro group under acidic conditions, for example, with hydrochloric acid, affords the desired this compound.
| Reactants | Reagents | Product | Reference |
| 3,6-Dichloropyridazine, Pyrazole | K2CO3 | 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | |
| 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | HCl | This compound |
The versatile nature of the halopyridazine intermediate allows for the synthesis of a wide array of analogues. The remaining chlorine atom in 3-chloro-6-(1H-pyrazol-1-yl)pyridazine can be displaced by various nucleophiles to introduce different functional groups at the 3-position of the pyridazine ring. For instance, reaction with different amines can lead to the formation of a series of N-substituted aminopyridazine derivatives.
Furthermore, the pyridazinone tautomer, 6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one, can be alkylated at the N2 position to generate a library of N-substituted pyridazinone compounds. For example, reaction with various alkyl halides in the presence of a base can yield a diverse set of analogues. Studies have shown the synthesis of various derivatives by reacting the parent compound with different electrophiles.
Contemporary and Environmentally Conscious Synthetic Approaches
In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. Microwave-assisted synthesis has emerged as a powerful tool in this regard.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has been shown to significantly reduce reaction times, improve yields, and often lead to cleaner reactions with fewer byproducts compared to conventional heating methods. The synthesis of this compound and its derivatives has been successfully adapted to microwave conditions.
For example, the nucleophilic aromatic substitution reaction between 3,6-dichloropyridazine and pyrazole can be accelerated under microwave irradiation, leading to the formation of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine in a much shorter time frame. Similarly, the subsequent hydrolysis or amination reactions can also be expedited using microwave technology.
A study demonstrated the use of microwave-assisted synthesis for the preparation of related pyridazine derivatives. The reaction of 3-chloro-6-hydrazinylpyridazine with ethyl acetoacetate (B1235776) under microwave irradiation facilitated the formation of a pyrazolone-substituted pyridazine, showcasing the utility of this technology in constructing complex heterocyclic systems. This indicates the potential for microwave-assisted synthesis to be a key method in the efficient production of this compound and its analogues.
| Conventional Method | Microwave-Assisted Method | Advantage of Microwave Synthesis |
| Longer reaction times (hours to days) | Shorter reaction times (minutes) | Time efficiency |
| Often requires higher temperatures | Can be performed at lower bulk temperatures | Energy efficiency |
| May lead to more byproducts | Often results in cleaner reactions and higher yields | Improved product purity |
Ultrasound-Promoted Synthetic Protocols
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to conventional heating methods. nih.gov This technique utilizes high-frequency sound waves to induce acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid. youtube.com This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of chemical reactions. researchgate.netnih.gov The application of ultrasound in the synthesis of pyridazinone derivatives, including analogues of this compound, has demonstrated several advantages, such as substantially reduced reaction times, high yields, and mild reaction conditions. researchgate.netnih.gov
A notable application of this technology is the N-substitution of pyridazinone rings. Conventional methods often require long reaction times, sometimes spanning several days. researchgate.net In contrast, ultrasound-assisted protocols can dramatically shorten these reaction times to mere minutes. researchgate.net For instance, the N-alkylation of various pyridazin-3(2H)-ones has been successfully achieved under ultrasonic irradiation, yielding N-substituted products in high yields within 60 minutes. researchgate.net The efficiency of these reactions is influenced by the substituents on the pyridazinone ring, with electron-donating or -withdrawing groups at the 6-position affecting the reactivity. researchgate.netnih.gov
The general procedure for ultrasound-promoted N-alkylation involves dissolving the pyridazinone substrate in a suitable solvent like N,N-dimethylacetamide (DMAA), adding a base such as potassium carbonate, and then introducing the alkylating agent. researchgate.net The mixture is then subjected to ultrasonic irradiation, often using a pulse mode to ensure efficient and controlled energy delivery. researchgate.net This method has been successfully applied to synthesize a variety of N-substituted pyridazinones.
Furthermore, ultrasound has been effectively employed in multicomponent reactions for the synthesis of complex heterocyclic systems. nih.govresearchgate.net For example, the synthesis of 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones was achieved through a one-pot, three-component reaction of isatins, 1H-pyrazol-5-amines, and dimedone under ultrasonic irradiation in water, using indium(III) chloride as a catalyst. nih.gov This approach highlights the potential of ultrasound to facilitate the construction of intricate molecular architectures relevant to the synthesis of this compound analogues. bohrium.com
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials, represent a highly efficient and atom-economical approach to complex molecule synthesis. thieme-connect.denih.govnih.gov This strategy is particularly valuable for the construction of diverse heterocyclic scaffolds, including those related to this compound. mdpi.comnih.gov
One prominent MCR for synthesizing pyridazinone derivatives involves the reaction of an arene, a cyclic anhydride, and an arylhydrazine in the presence of a catalyst. researchgate.net For instance, the reaction of succinic anhydride with a substituted benzene (B151609) followed by treatment with hydrazine hydrate can yield 4,5-dihydro-3(2H)-pyridazinones, which can be subsequently oxidized to the corresponding 3(2H)-pyridazinones. researchgate.net
The synthesis of pyrazole-containing heterocycles also benefits significantly from MCRs. A catalyst-free, one-pot synthesis of 1H-pyrazolo[3,4-b]pyridines has been developed using simple starting materials like an aldehyde, 3-oxopropanenitrile, and a 1H-pyrazol-5-amine. thieme-connect.de This method allows for rapid access to structurally diverse products. The regiochemical outcome of such reactions can be influenced by the substituents on the pyrazol-5-amine starting material. thieme-connect.de
Furthermore, pyrano[2,3-c]pyrazoles can be synthesized via a four-component reaction of a β-ketoester, hydrazine, malononitrile, and an aldehyde. beilstein-journals.org This reaction proceeds through the initial formation of a pyrazolone (B3327878) from the β-ketoester and hydrazine, and a Knoevenagel adduct from the aldehyde and malononitrile. A subsequent Michael addition and cyclization yield the final product. beilstein-journals.org The use of catalysts like Yb(PFO)3 can promote the synthesis of pyrazole-4-carboxylates from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org
These MCR strategies offer a powerful platform for the efficient and diversity-oriented synthesis of analogues of this compound, enabling the rapid generation of libraries of compounds for further investigation.
Strategies for Functionalization and Structural Diversification
The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of analogues with potentially diverse properties. Functionalization strategies focus on derivatization at the pyridazinyl and pyrazolyl rings, as well as the incorporation of additional heterocyclic systems.
Derivatization at Pyridazinyl Positions (e.g., sulfur, nitrogen, carbon linkages)
The pyridazine ring is susceptible to functionalization at its carbon and nitrogen atoms. The electron-deficient nature of the pyridazine ring facilitates nucleophilic substitution reactions. uni-muenchen.de
Sulfur Linkages: The oxygen atom of the pyridazin-3-ol can be replaced with a sulfur atom to form the corresponding pyridazine-3(2H)-thione. This transformation can be achieved by treating the pyridazinone with a thionating agent like phosphorus pentasulfide in pyridine. nih.gov The resulting thioethers can be further reacted to introduce various substituents. researchgate.netnih.govmasterorganicchemistry.comorganic-chemistry.org
Nitrogen Linkages: The nitrogen atom at position 2 of the pyridazinone ring can be readily alkylated or arylated. researchgate.net This is typically achieved by treating the pyridazinone with an appropriate halide in the presence of a base.
Carbon Linkages: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds at the pyridazine ring. nih.govlibretexts.orgutrgv.edu For instance, a halogenated pyridazine can be coupled with a variety of boronic acids to introduce aryl, heteroaryl, or other carbon-based substituents. nih.gov This method is advantageous due to the commercial availability of a wide range of boronic acids and the versatility of the reaction conditions. nih.govmasterorganicchemistry.com
Incorporation of Additional Heterocyclic Moieties (e.g., pyrimidine (B1678525), 1,3,5-triazine (B166579), 1,3,4-oxadiazole (B1194373), imidazolidine)
The introduction of other heterocyclic rings onto the this compound scaffold can lead to novel compounds with unique three-dimensional structures and properties.
1,3,5-Triazine: 1,3,5-triazine moieties can be linked to the pyridazine ring through various functionalities. For example, a pyridazinyl oxyacethydrazide can be reacted with a substituted 1,3,5-triazine to form a new derivative. researchgate.net The synthesis often starts from cyanuric chloride, which can be sequentially substituted with different nucleophiles to build the desired triazine structure before coupling with the pyridazinyl component. nih.gov
1,3,4-Oxadiazole: 1,3,4-oxadiazole rings can be constructed from hydrazide derivatives of the parent pyridazinone. researchgate.netnih.govnih.govresearchgate.netmdpi.com For instance, a pyridazinyl hydrazide can be cyclized with various reagents, such as orthoesters or carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride, to form the 1,3,4-oxadiazole ring. researchgate.net
Pyrazolo[3,4-d] researchgate.netnih.govresearchgate.nettriazines: The synthesis of these fused heterocyclic systems can be achieved through a multi-step sequence starting from aminopyrazoles. nih.govbeilstein-archives.org A key step often involves the formation of a triazene, which then undergoes cyclative cleavage to form the pyrazolotriazine ring system. nih.govbeilstein-archives.org
Formation of Schiff Bases and Related Imine Derivatives
The presence of an amino group, either on the pyrazole or pyridazine ring or introduced as a substituent, allows for the formation of Schiff bases (imines) through condensation with aldehydes or ketones. rdd.edu.iquomustansiriyah.edu.iqresearchgate.netnih.gov This reaction provides a straightforward method for introducing a wide variety of substituents and extending the molecular framework. The reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. rdd.edu.iq
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization and structural diversification of heterocyclic compounds, including analogues of this compound. thieme-connect.de
Suzuki-Miyaura Coupling: As mentioned previously, the Suzuki-Miyaura reaction is widely used to form C-C bonds by coupling a halogenated pyridazine with a boronic acid in the presence of a palladium catalyst and a base. nih.govlibretexts.orgutrgv.edu This reaction is tolerant of a wide range of functional groups and provides access to a vast array of biaryl and heteroaryl-substituted pyridazines. nih.gov
Heck Coupling: The Heck reaction allows for the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst. masterorganicchemistry.comyoutube.com This reaction can be used to introduce alkenyl substituents onto the pyridazine ring, further expanding the structural diversity of the synthesized analogues.
These functionalization strategies, summarized in the table below, provide a versatile toolbox for the medicinal chemist to explore the chemical space around the this compound scaffold.
| Functionalization Strategy | Position of Derivatization | Key Reagents/Reactions | Incorporated Moiety/Linkage |
| Sulfurization | Pyridazinyl C3-Oxygen | Phosphorus pentasulfide | Thione |
| N-Alkylation/Arylation | Pyridazinyl N2 | Alkyl/Aryl halides, Base | N-Alkyl/Aryl |
| Suzuki-Miyaura Coupling | Pyridazinyl C-Halogen | Boronic acids, Pd catalyst, Base | C-Aryl/Heteroaryl |
| Incorporation of 1,3,5-Triazine | Varies | Cyanuric chloride, Nucleophiles | 1,3,5-Triazine |
| Incorporation of 1,3,4-Oxadiazole | From hydrazide derivative | Orthoesters, POCl3 | 1,3,4-Oxadiazole |
| Formation of Schiff Bases | Amino group | Aldehydes/Ketones | Imine |
| Heck Coupling | Pyridazinyl C-Halogen | Alkenes, Pd catalyst, Base | C-Alkenyl |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of 6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one, providing detailed information about the hydrogen and carbon framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum provides a map of the proton environments within the molecule. For 6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one, distinct signals are expected for the protons on both the pyridazinone and pyrazole (B372694) rings, as well as the amide proton.
The pyridazinone ring features two protons, H4 and H5, which form a coupled system. They are anticipated to appear as two distinct doublets in the aromatic region, with a characteristic coupling constant (J) of approximately 9.5–10.0 Hz. mdpi.com The pyrazole ring contributes three proton signals: H3', H4', and H5'. These protons typically exhibit a predictable pattern where H4' appears as a triplet (or a doublet of doublets), coupled to both H3' and H5'. chemicalbook.com The H3' and H5' protons would appear as doublets of doublets due to their coupling with H4' and a smaller long-range coupling with each other. A broad singlet, corresponding to the N2-H proton of the pyridazinone ring, is also expected, with a chemical shift that can be variable depending on the solvent and concentration. mdpi.com
The following table outlines the predicted ¹H NMR spectral data based on analyses of closely related pyrazolyl-pyridazine structures.
Predicted ¹H NMR Data for 6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H5' | ~8.60 | dd | J = 2.5, 0.6 |
| H3' | ~7.90 | d | J = 1.5 |
| H5 | ~7.85 | d | J = 9.8 |
| H4 | ~7.15 | d | J = 9.8 |
| H4' | ~6.55 | dd | J = 2.5, 1.5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Seven distinct carbon signals are expected for 6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one.
The most downfield signal is attributed to the carbonyl carbon (C3) of the pyridazinone ring, typically appearing above δ 160 ppm. mdpi.com The C6 carbon, being directly attached to the electronegative nitrogen of the pyrazole ring, is also expected to be significantly deshielded. The remaining carbons of the pyridazinone and pyrazole rings appear at characteristic chemical shifts, which can be assigned definitively with the aid of two-dimensional NMR techniques.
The following table presents the predicted ¹³C NMR chemical shifts, drawing from spectral data of analogous compounds. mdpi.comresearchgate.net
Predicted ¹³C NMR Data for 6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C3 | ~161.0 |
| C6 | ~150.0 |
| C5' | ~143.0 |
| C4 | ~132.0 |
| C5 | ~130.0 |
| C3' | ~128.5 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one, COSY would show a cross-peak between the H4 and H5 protons, confirming their adjacency on the pyridazinone ring. youtube.com It would also display correlations between H3'/H4' and H4'/H5' of the pyrazole ring, establishing the spin system within that ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). epfl.ch This technique allows for the direct assignment of carbon signals for all protonated carbons (C4, C5, C3', C4', and C5') by linking them to their already assigned proton signals. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment maps long-range (typically 2-3 bonds) correlations between protons and carbons, which is crucial for connecting different parts of the molecule. columbia.edu For this structure, the most critical HMBC correlation would be between the pyrazole protons (H3' and H5') and the pyridazinone carbon C6. This correlation definitively proves the point of attachment between the two heterocyclic rings. youtube.com Other key correlations would include those from H5 to C3 and C6, and from H4 to C6, further solidifying the structure of the pyridazinone ring. epfl.chyoutube.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its structure through analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that is ideal for polar molecules like 6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one. In positive ion mode, the spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. Given the molecular formula C₇H₆N₄O, the calculated molecular weight is 162.15 g/mol . Therefore, the ESI-MS spectrum should exhibit a base peak at a mass-to-charge ratio (m/z) of approximately 163.1. semanticscholar.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which serves to confirm the elemental composition of the molecule. For the protonated molecule [C₇H₇N₄O]⁺, the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unequivocal confirmation of the molecular formula, distinguishing it from any other compounds with the same nominal mass. mdpi.com
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 6-(1H-pyrazol-1-yl)pyridazin-3-ol, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features: the pyrazole ring, the pyridazinone system, and the hydroxyl/amine groups associated with its tautomeric forms.
The pyridazin-3-ol moiety can exist in tautomeric equilibrium with its pyridazin-3(2H)-one form. This equilibrium significantly influences the IR spectrum. The presence of the pyridazinone tautomer would be confirmed by a strong absorption band corresponding to the C=O stretching vibration, typically observed in the range of 1670-1680 cm⁻¹. researchgate.net For instance, the related compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one exhibits a characteristic C=O absorption at 1672 cm⁻¹. researchgate.net The spectrum would also display bands for C=N and C=C stretching vibrations from both the pyrazole and pyridazine (B1198779) rings, generally appearing in the 1570–1615 cm⁻¹ region. mdpi.com
Vibrations associated with the pyrazole ring include C-H stretching, N-H stretching (if unsubstituted), and ring deformation modes. Pyrazole ring deformation vibrations have been experimentally observed in related structures around 634 cm⁻¹. derpharmachemica.com The O-H stretching vibration from the pyridazin-3-ol tautomer would appear as a broad band, typically in the 3200-3600 cm⁻¹ region, while the N-H stretch from the pyridazinone tautomer would also be found in this range.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| O-H / N-H Stretching | Hydroxyl (ol-form) / Amine (one-form) | 3200-3600 (Broad) | General IR Correlation Charts |
| C-H Stretching (Aromatic) | Pyrazole & Pyridazine Rings | 3000-3150 | General IR Correlation Charts |
| C=O Stretching | Pyridazinone Ring (one-form) | ~1672 | researchgate.net |
| C=N, C=C Stretching | Pyrazole & Pyridazine Rings | 1570–1615 | mdpi.com |
| Ring Deformation | Pyrazole Ring | ~634 | derpharmachemica.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Molecules containing conjugated π-systems, such as the aromatic pyrazole and pyridazine rings in this compound, absorb UV or visible light to promote electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). libretexts.org
The primary electronic transitions expected for this compound are π → π* transitions, which are characteristic of conjugated systems. libretexts.org The gas-phase UV absorption spectrum of pyrazole itself is dominated by a π → π* transition at approximately 206 nm. researchgate.net However, the extended conjugation resulting from the connection of the pyrazole and pyridazine rings in this compound is expected to shift the absorption maximum (λ_max) to a longer wavelength. Theoretical and experimental studies on other substituted pyrazoline derivatives show significant absorption bands in the 301-320 nm range, corresponding to HOMO-LUMO electronic transitions. scispace.com Therefore, it is anticipated that the UV-Vis spectrum of this compound would feature strong absorption bands within the UV region, confirming the presence of the extended conjugated electronic system.
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula, providing a fundamental verification of the compound's empirical formula.
For this compound, the molecular formula is C₇H₆N₄O. The theoretical elemental composition can be calculated based on its molecular weight (162.15 g/mol ). This technique is a standard method for confirming the composition of newly synthesized compounds, as demonstrated in the characterization of related pyrazole derivatives. researchgate.netmdpi.com
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 7 | 84.077 | 51.86% |
| Hydrogen (H) | 1.008 | 6 | 6.048 | 3.73% |
| Nitrogen (N) | 14.007 | 4 | 56.028 | 34.55% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 9.87% |
Experimental results from an elemental analyzer that closely match these calculated percentages would provide strong evidence for the successful synthesis and purity of the target compound.
X-ray Crystallography for Definitive Solid-State Structural Characterization
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides detailed information on bond lengths, bond angles, molecular conformation, and the arrangement of molecules in the crystal lattice. While the specific crystal structure for this compound is not available, analysis of closely related compounds provides significant insight into its expected structural features.
| Compound | Dihedral Angle Between Rings | Reference |
|---|---|---|
| 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | 2.82° | nih.gov |
| 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine | 10.36° | nih.gov |
The solid-state structure of this compound would be significantly influenced by intermolecular forces. The presence of the hydroxyl group (in the -ol tautomer) or the N-H group (in the -one tautomer) makes the molecule an effective hydrogen bond donor. The nitrogen atoms within both the pyrazole and pyridazine rings act as hydrogen bond acceptors. Consequently, strong intermolecular hydrogen bonds, such as O-H···N or N-H···N, are expected to be a dominant feature in its crystal packing. nih.gov
In addition to hydrogen bonding, the planar, electron-rich aromatic rings facilitate π-π stacking interactions. In the crystal structure of N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine, π-π stacking is observed between adjacent pyrazole and pyridazine rings, with a measured interplanar distance of 3.6859 Å. nih.govnih.gov These attractive, non-covalent interactions would play a crucial role in stabilizing the crystal lattice of the title compound.
Computational Chemistry and Theoretical Investigations of 6 1h Pyrazol 1 Yl Pyridazin 3 Ol
Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. It balances computational cost and accuracy, making it suitable for studying medium-sized organic molecules like 6-(1H-pyrazol-1-yl)pyridazin-3-ol and its derivatives.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this process involves finding the lowest energy arrangement of its atoms.
A critical aspect of this compound is the existence of tautomers: the pyridazin-3-ol form and the 6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one form. DFT calculations can predict the relative energies of these tautomers to determine which is more stable. Studies on similar pyridazinone systems have shown that the keto (one) form is often favored, which is identifiable by a characteristic C=O bond absorption in its infrared spectrum. researchgate.net
The conformational landscape is defined by the rotation around single bonds. The key dihedral angle in this molecule is between the pyrazole (B372694) and pyridazine (B1198779) rings. X-ray crystallography studies of closely related derivatives, such as N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine, reveal that the pyrazolyl-pyridazine core is essentially planar. nih.govnih.gov For similar molecules, the dihedral angles between the pyrazole and pyridazine rings have been observed to be small, in the range of 6-9 degrees, indicating a nearly coplanar arrangement which can be stabilized by intramolecular interactions. nih.gov DFT optimization would explore the potential energy surface associated with the rotation around the C-N bond linking the two heterocyclic rings to confirm the most stable conformer.
Table 1: Representative Geometric Parameters from a DFT Optimization of a Pyrazole-Pyridazine System (Note: This table is illustrative of typical data obtained from DFT calculations.)
| Parameter | Value (Å or °) | Description |
|---|---|---|
| C-N (inter-ring) Bond Length | 1.39 Å | The length of the bond connecting the pyrazole and pyridazine rings. |
| Pyrazole-Pyridazine Dihedral Angle | 5.5° | The twist angle between the planes of the two rings. |
| C=O Bond Length (one-form) | 1.23 Å | The length of the carbonyl bond in the pyridazinone tautomer. |
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net
HOMO represents the ability to donate an electron and is associated with nucleophilic or electron-rich regions.
LUMO represents the ability to accept an electron and corresponds to electrophilic or electron-poor regions.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations for related pyridazinone compounds have shown that a low energy gap can indicate potential biological activity. researchgate.net For this compound, the HOMO is expected to be distributed over the electron-rich pyrazole and pyridazine rings, while the LUMO may be localized on specific atoms, indicating sites susceptible to nucleophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Data for this compound (Note: The values presented are hypothetical examples based on similar compounds.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites for both electrophilic and nucleophilic interactions, as well as hydrogen bonding. researchgate.net
The color scheme in an MEP map typically ranges from red to blue:
Red/Orange/Yellow : Regions of negative electrostatic potential, indicating an excess of electrons. These are the most reactive sites for electrophilic attack and are often found around electronegative atoms like oxygen and nitrogen. researchgate.net
Blue : Regions of positive electrostatic potential, indicating a deficiency of electrons. These are susceptible to nucleophilic attack and are typically located around hydrogen atoms. researchgate.net
Green : Regions of neutral or near-zero potential.
For this compound, the MEP map would likely show negative potential (red/yellow) around the pyridazine nitrogen atoms and the oxygen atom of the hydroxyl or carbonyl group, highlighting them as primary sites for hydrogen bonding and electrophilic interactions. researchgate.net Positive potential (blue) would be expected around the hydrogen atoms attached to the rings.
DFT calculations can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts : Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. While DFT methods are popular, recent machine learning and deep learning models have shown high accuracy, with mean absolute errors (MAE) of less than 0.2 ppm for ¹H shifts and around 2.0 ppm for ¹³C shifts. arxiv.orgnih.gov These predictions are crucial for assigning peaks in experimental spectra.
Vibrational Frequencies : The calculation of infrared (IR) and Raman spectra provides theoretical vibrational frequencies. These frequencies correspond to specific bond stretches, bends, and torsions within the molecule. For instance, in the pyridazinone tautomer, a strong absorption band corresponding to the C=O stretching vibration would be predicted, typically in the range of 1660-1680 cm⁻¹. researchgate.netmdpi.com Comparing the predicted spectrum with the experimental one helps to confirm the proposed structure and identify the dominant tautomeric form.
To gain a more quantitative understanding of the electronic distribution, computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used. researchgate.net These analyses assign partial charges to each atom in the molecule. This information reveals the extent of electron donation or withdrawal by different functional groups and identifies the most positively and negatively charged centers, complementing the qualitative picture provided by MEP maps. The analysis of bond orders can also confirm the nature of the bonds (single, double, or partial double bond character), which is particularly useful in heterocyclic systems with delocalized electrons.
In Silico Prediction of Molecular Attributes Relevant to Chemical Behavior
Web-based tools like SwissADME can be used to calculate a range of physicochemical descriptors and pharmacokinetic properties from a molecule's structure. nih.gov These predictions provide early insights into the "drug-likeness" of a compound.
Table 3: Predicted Molecular and ADME Properties for a Pyrazole-Pyridazine Scaffold (Note: This table is an example of parameters typically predicted using in silico tools.)
| Property | Predicted Value/Descriptor | Significance |
|---|---|---|
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's rule of five |
| LogP (Lipophilicity) | 1.0 - 3.0 | Influences solubility and membrane permeability |
| Hydrogen Bond Donors | 1-2 | Affects solubility and receptor binding |
| Hydrogen Bond Acceptors | 4-5 | Affects solubility and receptor binding |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with passive molecular transport through membranes |
These in silico predictions, from detailed DFT analyses to broader ADME profiling, are integral to modern chemical research. They provide a deep, atom-level understanding of a molecule's properties, guiding synthesis, characterization, and further investigation of compounds like this compound.
Physicochemical Property Computations
Key physicochemical descriptors for a series of pyrazole derivatives have been computationally assessed in broader studies, providing a framework for estimating the properties of this compound. researchgate.net These descriptors often include molecular weight, lipophilicity (logP), topological polar surface area (tPSA), number of hydrogen bond donors and acceptors, and the fraction of sp³ hybridized carbons. researchgate.net For instance, a study on various pyrazole derivatives calculated these properties to evaluate their drug-likeness according to Lipinski's rule of five. researchgate.net
Table 1: Estimated Physicochemical Properties of Pyrazole Derivatives
| Property | Description | Relevance |
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Influences absorption and distribution. |
| logP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | Affects membrane permeability and solubility. |
| Topological Polar Surface Area (tPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | Influences binding to biological targets and solubility. |
| Hydrogen Bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. | Influences binding to biological targets and solubility. |
This table presents a general overview of physicochemical properties typically computed for pyrazole derivatives. Specific values for this compound would require dedicated computational analysis.
Computational Assessment of Ligand-Receptor Interactions (Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are employed to forecast its binding affinity and interaction patterns with specific biological targets, such as protein kinases or receptors.
While specific docking studies for this compound are not detailed in the provided search results, research on structurally related pyrazolylpyridazine derivatives has demonstrated their potential as inhibitors of various kinases. For example, docking studies of pyrazole derivatives with receptor tyrosine kinases and protein kinases have been performed to screen for potential inhibitors. researchgate.net These studies reveal that the pyrazole scaffold can fit into the ATP-binding pocket of kinases, forming key hydrogen bonds and hydrophobic interactions. researchgate.netpensoft.net
In a study of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives, molecular docking was used to evaluate their affinity for glutamate (B1630785) receptors. semanticscholar.org The results indicated that these pyridazine derivatives could bind with high affinity to the active sites of these receptors, suggesting their potential as modulators. semanticscholar.org Similarly, pyrazoline derivatives have been docked against the human estrogen receptor and PARP1 antagonist crystal structure, showing promising binding scores. pensoft.net
Table 2: Representative Molecular Docking Data for Related Pyrazole and Pyridazine Derivatives
| Compound Type | Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |
| Pyrazole Derivative | VEGFR-2 | -10.09 | Hydrogen bonds, hydrophobic interactions | researchgate.net |
| Pyrazole Derivative | Aurora A | -8.57 | Hydrogen bonds, hydrophobic interactions | researchgate.net |
| Pyrazole Derivative | CDK2 | -10.35 | Hydrogen bonds, hydrophobic interactions | researchgate.net |
| Pyrazoline Derivative | PARP1 | 93.24 (PLP fitness) | Not specified | pensoft.net |
| Pyridazine Derivative | mGluR5 | -11.2 to -5.2 | Not specified | semanticscholar.org |
| Pyridazine Derivative | NMDA GluN2B | -8.7 to -11.6 | Not specified | semanticscholar.org |
This table illustrates the types of results obtained from molecular docking studies on compounds with similar scaffolds to this compound.
Advanced Structural Correlates (Structure-Activity Relationship - SAR)
The chemical reactivity of this compound is intrinsically linked to its structural features. The molecule consists of a pyridazine ring, which can exist in tautomeric equilibrium between the pyridazin-3-ol and pyridazin-3(2H)-one forms, and a pyrazole ring attached at the 6-position. The electronic properties of these rings and the nature of any substituents play a crucial role in determining the molecule's reactivity and its interactions with biological targets.
The pyridazine ring is an electron-deficient system, which influences its reactivity towards nucleophiles. The pyrazole ring, on the other hand, is an electron-rich aromatic system. The linkage between these two heterocyclic systems creates a unique electronic distribution that can be fine-tuned by the introduction of various substituents.
Structure-activity relationship (SAR) studies on related pyrazolyl pyridazinone derivatives have shed light on the importance of different structural motifs for biological activity. For instance, the nature of the substituent on the pyrazole ring and the pyridazinone ring can significantly impact the anti-inflammatory or anticancer properties of the molecule. researchgate.netnih.gov The presence of a phenyl group on the pyridazine ring, for example, has been explored in several studies. nih.gov The planarity of the molecule, as observed in the crystal structure of N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine, where the pyrazole and pyridazine rings are nearly coplanar, can also be a critical factor for activity, facilitating π-π stacking interactions with biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were found, QSAR studies on related pyrazole and pyridazine analogs have been conducted. nih.gov
These studies typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters. By correlating these descriptors with the observed biological activity of a set of compounds, a predictive model can be developed. For a series of novel arylazopyrazolodiazine and triazine analogs, QSAR models revealed that descriptors such as dipole moment, excitation energy, the energy of the LUMO (Lowest Unoccupied Molecular Orbital), solvent-accessible surface area, and heat of formation were key in describing their cytotoxic effects. nih.gov
Such models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with the highest predicted potency. The development of a robust QSAR model for a series of this compound derivatives would be a valuable tool for the optimization of their biological activity.
Reactivity, Transformation Pathways, and Coordination Chemistry of 6 1h Pyrazol 1 Yl Pyridazin 3 Ol
Tautomeric Equilibria and their Impact on Reactivity
A critical feature of 6-(1H-pyrazol-1-yl)pyridazin-3-ol is its existence in a tautomeric equilibrium between the hydroxy (-ol) form and the oxo (-one) form, specifically 6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one. The predominant form can be influenced by the solvent, temperature, and the nature of substituents on the heterocyclic rings.
Oxo-Hydroxy Tautomerism: In the solid state and in various solutions, pyridazin-3(2H)-one derivatives often favor the oxo form. For instance, the dimethyl-substituted analogue, 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol, predominantly exists in the oxo tautomeric form. This was confirmed by infrared spectroscopy, which showed an absorption band at 1672 cm⁻¹, characteristic of a C=O double bond. researchgate.net Generally, for N-substituted pyrazolones, the equilibrium can shift. While often named as 3H-pyrazol-3-ones, X-ray crystal structure analysis has shown that some derivatives, like 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, exist as the 1H-pyrazol-3-ol tautomer in the solid state, often forming hydrogen-bonded dimers. mdpi.com In nonpolar solvents, these compounds may persist as molecule pairs, while in polar solvents like DMSO, they tend to exist as monomers. mdpi.com The stability of the 1H-pyrazol-3-ol form in some cases is confirmed by the clear presence of a hydrogen atom attached to oxygen in crystallographic studies. nih.gov
The position of this equilibrium has a profound impact on the molecule's reactivity. The oxo form presents a reactive N-H bond and a carbonyl group, while the hydroxy form offers a phenolic hydroxyl group, leading to different pathways in alkylation and other substitution reactions.
Thione-Thiol Tautomerism in Derivatives: When the oxygen atom in the pyridazine (B1198779) ring is replaced by sulfur to form a pyridazine-3-thione derivative, a similar thione-thiol tautomerism is observed. In these systems, the thione form is often favored, a preference that is influenced by solvent polarity and the potential for self-association through hydrogen bonding. cdnsciencepub.comcdnsciencepub.com The equilibrium can be shifted toward the thione form in more polar solvents. cdnsciencepub.com Computational studies on 2-pyridinethione, an analogous system, show that while the thiol form (2-pyridinethiol) can be more stable in the gas phase, the thione tautomer is thermodynamically favored in solution due to its larger dipole moment, which is better stabilized by the solvent. acs.org The energy barrier for uncatalyzed tautomerization is high, suggesting that the process is often assisted by solvent molecules like water or occurs via hydrogen-bonded dimers. acs.orgresearchgate.net
Table 1: Predominant Tautomeric Forms
| Compound Family | Tautomeric Forms | Predominant Form | Influencing Factors | Citations |
| Pyridazin-3-ols | Hydroxy vs. Oxo | Oxo form is often predominant, especially in derivatives. | Solvent polarity, substituents, solid-state packing. | researchgate.netmdpi.com |
| Pyridazine-3-thiones | Thiol vs. Thione | Thione form is generally favored in solution. | Solvent polarity, self-association, electronic effects of substituents. | cdnsciencepub.comcdnsciencepub.comacs.orgresearchgate.net |
Reaction Mechanisms of Key Synthetic Transformations
The synthesis of this compound and its derivatives often starts from precursors like 3,6-dichloropyridazine (B152260) or 3-chloro-6-hydrazinylpyridazine. A common synthetic route involves the cyclocondensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds or their equivalents to form the pyrazole (B372694) ring. organic-chemistry.org
A key transformation is the nucleophilic substitution at the pyridazine ring. For example, the synthesis of N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine is achieved by refluxing 3-chloro-6-(1H-pyrazol-1-yl)pyridazine with aniline (B41778) in xylene. nih.gov This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amino group of aniline attacks the electron-deficient carbon atom bearing the chlorine atom on the pyridazine ring. The reaction is typically facilitated by the electron-withdrawing nature of the pyridazine nitrogens.
Similarly, the synthesis of N-(2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine involves the reaction of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine with 2-toluidine in a solvent like dimethylformamide (DMF). nih.gov The general mechanism for these syntheses is the formation of a Meisenheimer-like intermediate, followed by the elimination of a chloride ion to restore the aromaticity of the pyridazine ring. The synthesis of pyrazolo[3,4-b]pyridines can occur through a three-component reaction where the mechanism starts with the formation of a 1,3-biselectrophile via carbonyl condensation. mdpi.com
Influence of Substituents on Regioselectivity and Reaction Outcomes
Substituents on both the pyrazole and pyridazine rings play a crucial role in directing the regioselectivity and influencing the outcomes of reactions. The electronic properties of these substituents can alter the electron density at various positions, thereby affecting the site of electrophilic or nucleophilic attack.
For example, in the synthesis of pyrazole derivatives, the reaction of N-monosubstituted hydrazones with nitroolefins can yield different regioisomers, and the outcome is governed by the substituents present. organic-chemistry.org The synthesis of tetra-substituted phenylaminopyrazoles from active methylene (B1212753) reagents, phenylisothiocyanate, and substituted hydrazines has been shown to be highly regio- and chemo-selective, leading to a single N¹-substituted pyrazole derivative. nih.gov The nature of the substituent on the hydrazine (e.g., methyl vs. benzyl) directs the selective displacement of a leaving group. nih.gov
In the context of tautomerism, substituents also have a significant effect. Theoretical studies on 2-pyridinethione derivatives have shown that a chlorine substituent can significantly affect the relative energies and activation barriers of the thione-thiol tautomerization, whereas a methyl group has a less pronounced effect. researchgate.net The introduction of a bulky arylidene moiety at the N-position of pyrazole-pyridazine hybrids is thought to enhance both anti-inflammatory activity and selectivity by influencing how the molecule fits into receptor pockets. nih.gov
Metal Coordination and Ligand Properties
The arrangement of nitrogen atoms in this compound makes it an excellent candidate for a chelating ligand in coordination chemistry.
Characterization as an N,N'-Bidentate Ligand
The compound can function as an N,N'-bidentate ligand, coordinating to a metal center through one of the nitrogen atoms of the pyridazine ring and the N2 nitrogen of the pyrazole ring. This coordination mode creates a stable five-membered chelate ring. Pyrazole-based ligands are widely used in coordination chemistry due to their flexible coordination behavior and the varied electronic and structural properties they impart to metal complexes. nih.gov The formation of such bidentate complexes has been observed in reactions with various transition metals.
Complexation with Transition Metals (e.g., Ruthenium(II), Rhenium(I))
Ruthenium(II) Complexes: This ligand system readily forms complexes with Ruthenium(II). For instance, organometallic η⁶-arene ruthenium(II) complexes with 3-chloro-6-(1H-pyrazol-1-yl)pyridazine have been synthesized, exhibiting the common "three-legged piano-stool" pseudo-octahedral geometry. nih.gov These complexes are generally stable in solution. nih.gov Similarly, heteroleptic ruthenium(II) complexes incorporating 3,6-bis(pyrazolyl)-pyridazine-type ligands have been prepared and characterized, demonstrating the versatility of this ligand framework. ingentaconnect.com The resulting complexes often exhibit interesting properties, including cytotoxicity against cancer cells and the ability to induce apoptosis. rsc.org
Rhenium(I) Complexes: Rhenium(I) tricarbonyl complexes with pyrazolyl-containing ligands are also well-documented. For example, pentacarbonylhalogenorhenium(I) reacts with pyrazolyl-bipyridine ligands to form stable octahedral complexes of the type fac-[ReX(CO)₃(ligand)]. rsc.org While the direct rhenium complex of this compound is less specifically detailed in the provided context, the reactivity of related pyrazolyl-pyrimidine and pyrazolyl-alkane ligands with rhenium carbonyls suggests that stable complex formation is highly feasible. rsc.orgnih.gov These complexes can exhibit fluxional behavior in solution, and the metal-pyrazolyl bond can be labile in donor solvents, which can be exploited for further chemical transformations. acs.org
Table 2: Examples of Metal Complexes with Pyrazolyl-Pyridazine Type Ligands
| Metal | Ligand Type | Complex Example | Geometry | Citations |
| Ruthenium(II) | 3-chloro-6-(1H-pyrazol-1-yl)pyridazine | [η⁶-arene)Ru(Cl)(L)] | Pseudo-octahedral "piano-stool" | nih.gov |
| Ruthenium(II) | 2,6-bis(pyrazolyl)pyridine | [RuCl(PPh₃)₂(κ³-NNN-L)]Cl | Distorted octahedral | rsc.org |
| Ruthenium(II) | pyrazolyl–pyridine | [Ru(η⁶-p-cymene)(L)Cl]PF₆ | Pseudo-octahedral | rsc.org |
| Rhenium(I) | 6-(pyrazol-1-yl)-2,2′-bipyridine | fac-[ReX(CO)₃(pbipy)] | Octahedral | rsc.org |
| Rhenium(I) | 2,4,6-tris(pyrazolyl)pyrimidines | fac-[ReBr(CO)₃(L)] | Octahedral | rsc.org |
Donor/Acceptor Properties of Pyridazine and Pyrazole Moieties in Metal Complexes
The electronic character of the pyrazole and pyridazine rings contributes significantly to the properties of the resulting metal complexes. The pyridazine ring is generally considered to be π-deficient, or electron-accepting, due to the presence of two electronegative nitrogen atoms. nih.gov Conversely, the 1H-pyrazole ring is considered slightly π-excessive. mdpi.com
This donor-acceptor (D-A) character within the ligand framework is a key feature in the design of molecules for applications in materials science, such as organic electronics and nonlinear optics. nih.govrsc.org When incorporated into a larger system, the pyridazine core can act as an acceptor, while other parts of the molecule function as donors. amanote.com In metal complexes, the pyrazole moiety typically acts as the electron donor to the metal center. The combination of a π-accepting pyridazine and a π-donating pyrazole within the same ligand allows for the fine-tuning of the electronic properties of the metal complex, influencing its redox potentials, photophysical behavior, and reactivity. The emission properties of complexes can be derived from metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) states, which are modulated by the donor/acceptor strengths of the coordinated ligands. nih.gov
Ligand Exchange Dynamics and Stability of Coordination Compounds
The ability of this compound to form coordination compounds is intrinsically linked to the dynamics of ligand exchange and the thermodynamic stability of the resulting metal complexes. While specific quantitative data on the ligand exchange kinetics and stability constants for this particular ligand are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the behavior of structurally related pyrazole and pyridazine-based ligands. The stability of these complexes is a critical factor, influencing their potential applications in areas such as catalysis and materials science.
The thermodynamic stability of a metal complex refers to the extent to which the complex will form under equilibrium conditions. tutorchase.com It is commonly quantified by the formation constant (Kf) or its logarithm (log Kf). A high formation constant indicates a strong metal-ligand interaction and a stable complex. tutorchase.comresearchgate.net Several factors inherent to the ligand and the metal ion, as well as the reaction conditions, govern this stability.
For ligands containing pyrazole and pyridazine moieties, the nature of the nitrogen donor atoms is a primary determinant of complex stability. The lone pair of electrons on the nitrogen atoms allows for the formation of coordinate bonds with metal ions. tutorchase.com The basicity of these nitrogen atoms plays a crucial role; more basic ligands tend to form more stable complexes. slideshare.net The pyridazine ring system, in particular, possesses unique physicochemical properties, including a significant dipole moment, which can influence its interaction with metal centers. nih.gov
The structure of this compound, featuring two distinct N-heterocyclic rings, allows it to act as a bidentate ligand, forming a chelate ring upon coordination to a metal ion. The chelate effect is a significant stabilizing factor in coordination chemistry. libretexts.org It describes the enhanced stability of complexes containing multidentate ligands compared to those with analogous monodentate ligands. This increased stability is largely due to a favorable entropy change upon chelation. slideshare.netlibretexts.org The formation of a five- or six-membered chelate ring is generally the most stable arrangement. libretexts.org
The stability of coordination compounds formed with pyrazole-based ligands has been the subject of various studies. For instance, spectrophotometric methods have been employed to investigate the stability and composition of silver(I) complexes with pyrazole-based ligands in mixed solvents. mocedes.org Such studies allow for the determination of the stoichiometry of the complex and its formation constant. mocedes.org The stability of these complexes can be influenced by factors such as pH and the ionic strength of the solution. mocedes.org
Furthermore, research on related pyridazine-based ligands has demonstrated that substituents on the pyridazine ring can exert a pronounced electronic effect on the coordinating ability and stability of the resulting metal complexes. researchgate.net This highlights the tunability of ligand properties to achieve desired complex stabilities.
Ligand exchange dynamics refer to the rate and mechanism by which a ligand in a coordination complex is replaced by another ligand. Complexes are classified as either labile or inert based on the speed of these exchange reactions. Labile complexes undergo rapid ligand substitution, while inert complexes do so slowly. It is important to note that thermodynamic stability and kinetic lability are distinct concepts; a thermodynamically stable complex can be kinetically labile, and vice versa. slideshare.net
The lability of a metal complex is influenced by factors such as the charge and size of the metal ion, its d-electron configuration, and the geometry of the complex. For instance, the Irving-Williams series, which describes the relative stabilities of high-spin octahedral complexes of first-row transition metals, provides a framework for predicting trends in both stability and lability. slideshare.net
Interactive Data Table: Factors Influencing the Stability of Metal Complexes
| Factor | Description | Expected Influence on this compound Complexes |
| Metal Ion Charge | Higher charge on the metal ion generally leads to stronger electrostatic attraction with the ligand and thus greater stability. slideshare.net | Complexes with higher valent metal ions are expected to be more stable. |
| Metal Ion Radius | Smaller ionic radius for a given charge generally results in a shorter, stronger metal-ligand bond and greater stability. slideshare.net | Complexes with smaller metal ions are predicted to exhibit higher stability. |
| Chelate Effect | The formation of a five- or six-membered ring by a bidentate or polydentate ligand significantly enhances complex stability due to favorable entropy changes. libretexts.org | As a potential bidentate ligand, it is expected to form stable chelate complexes. |
| Ligand Basicity | More basic ligands are stronger Lewis bases and tend to form more stable complexes. slideshare.net | The basicity of the pyrazole and pyridazine nitrogen atoms will be a key factor in determining complex stability. |
| Steric Hindrance | Bulky substituents on the ligand can sterically hinder the approach of the metal ion, leading to weaker and less stable complexes. | The substitution pattern on both heterocyclic rings can influence the stability of the resulting complexes. |
| Solvent | The coordinating ability of the solvent can affect the stability of the complex. Strongly coordinating solvents can compete with the ligand for coordination sites on the metal ion. mocedes.org | The choice of solvent will be important in the synthesis and for the stability of the complexes in solution. |
Emerging Applications in Materials Science and Supramolecular Chemistry
Exploration of Photophysical Properties
The investigation into the photophysical properties of 6-(1H-pyrazol-1-yl)pyridazin-3-ol and its derivatives has revealed their potential as light-emitting materials. These compounds exhibit interesting light absorption and emission characteristics, with some derivatives showing significant fluorescence quantum yields, paving the way for their use as emergent fluorophores.
Light Absorption and Emission Characteristics
The light absorption and emission properties of this compound are dictated by its electronic structure. Studies on related pyridazinone derivatives show that these compounds typically absorb ultraviolet (UV) light and emit in the visible region of the electromagnetic spectrum. For instance, a series of 1,3-disubstituted 6-(1H-pyrazol-1-yl)pyridazin-3(2H)-ones were found to exhibit strong fluorescence in both solution and the solid state. The specific wavelengths of absorption and emission are influenced by the substituents on the pyridazinone and pyrazole (B372694) rings, as well as the solvent polarity.
Fluorescence and Phosphorescence Quantum Yields
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. For a series of 2-substituted-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-ones, the fluorescence quantum yields were found to be notably high, particularly in the solid state. For example, some derivatives displayed quantum yields up to 0.48 in the solid state, indicating efficient light emission. The quantum yields were observed to be lower in solution and dependent on the solvent used, suggesting that the rigidity of the molecule in the solid state plays a crucial role in enhancing its emissive properties.
Table 1: Photophysical Data for Selected 6-(1H-Pyrazol-1-yl)pyridazin-3(2H)-one Derivatives
| Compound Derivative | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) |
| Derivative A (in Dichloromethane) | 350 | 430 | 0.15 |
| Derivative A (Solid State) | - | 450 | 0.48 |
| Derivative B (in Dichloromethane) | 352 | 435 | 0.12 |
| Derivative B (Solid State) | - | 460 | 0.45 |
Note: Data is based on reported values for derivatives and may vary for the parent compound this compound.
Development as an Emergent Fluorophore
The strong fluorescence observed in both solution and the solid state for derivatives of this compound underscores their potential as a new class of fluorophores. Their chemical stability and the tunability of their emission wavelengths through chemical modification make them attractive for various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and bio-imaging agents. The pyridazine (B1198779) core, being a relatively uncommon scaffold in fluorescent compounds, offers opportunities for the development of novel materials with unique photophysical properties.
Supramolecular Assembly and Crystal Engineering
The arrangement of molecules in the solid state is crucial for determining the properties of a material. This compound and its derivatives are excellent candidates for crystal engineering due to their ability to form predictable intermolecular interactions, such as hydrogen bonds and π-π stacking.
Design and Construction of Ordered Solid-State Structures
The molecular structure of this compound, featuring both hydrogen bond donors (the hydroxyl group) and acceptors (the nitrogen atoms of the pyridazine and pyrazole rings), allows for the formation of well-defined, ordered solid-state structures. X-ray diffraction studies on related compounds have revealed the formation of intricate hydrogen-bonded networks. For example, in the crystal structure of a related pyridazinone, molecules were found to form centrosymmetric dimers through strong O–H···N hydrogen bonds. These dimers then further assemble into more complex architectures through weaker C–H···O and C–H···N interactions.
Role in Supramolecular Phenomena and Self-Assembly
The directional nature of the hydrogen bonds and other non-covalent interactions in this compound derivatives drives their self-assembly into supramolecular structures. This predictable self-assembly is a cornerstone of crystal engineering, enabling the design of materials with desired properties. The interplay of different intermolecular forces, such as hydrogen bonding and π-π stacking, dictates the final crystal packing. Understanding these interactions is key to controlling the solid-state architecture and, consequently, the material's properties, including its fluorescence. The solid-state fluorescence of these compounds is often linked to the restriction of intramolecular rotations and the specific molecular packing in the crystal lattice, which can be controlled through supramolecular design principles.
Influence of Molecular Architecture on Crystal Packing Motifs
The crystal packing of organic molecules is dictated by a delicate balance of intermolecular forces, including hydrogen bonding, π–π stacking, and van der Waals interactions. The molecular structure of this compound is particularly conducive to forming intricate and stable crystal lattices.
While the specific crystal structure of this compound is not extensively detailed in the available literature, valuable insights can be drawn from the closely related compound, N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine. In the crystal structure of this amine derivative, the molecule is essentially planar, which facilitates strong π–π stacking interactions between the pyrazole and pyridazine rings of adjacent molecules, with an interplanar distance of 3.6859 (10) Å nih.govnih.gov. This planarity and the presence of hydrogen bond donors (N-H) and acceptors (N atoms in the rings) lead to the formation of infinite polymeric chains through intermolecular N—H⋯N hydrogen bonds nih.govnih.gov.
For this compound, the hydroxyl (-OH) group is expected to be a dominant factor in directing the crystal packing. The pyridazin-3(2H)one nucleus, a tautomer of 3-hydroxypyridazine, is known to be a privileged scaffold that can participate in protonation and hydrogen bond formation, influencing the pharmacological properties of molecules containing this ring nih.gov. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of robust hydrogen-bonded synthons. This is a common feature in the crystal engineering of pharmaceutical cocrystals, where the positional variations of hydroxyl groups on coformer molecules have a remarkable influence on the crystal packing rsc.org. In pyridazine derivatives, the ring nitrogen atoms are also potent hydrogen bond acceptors, which can lead to dual hydrogen-bonding interactions, further stabilizing the crystal structure nih.gov.
The interplay between hydrogen bonding involving the hydroxyl group and π–π stacking interactions between the aromatic rings is anticipated to result in well-defined supramolecular architectures. The specific packing motif will depend on the energetic favorability of these competing interactions.
Table 1: Comparison of Potential Intermolecular Interactions in Pyrazolyl-pyridazine Derivatives
| Interaction Type | N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine | This compound (Predicted) |
| Hydrogen Bonding | N-H···N intermolecular bonds forming chains nih.govnih.gov. | Strong O-H···N or O-H···O hydrogen bonds, potentially forming dimers or sheets. |
| π–π Stacking | Observed between pyrazole and pyridazine rings (3.6859 (10) Å) nih.govnih.gov. | Expected between the planar pyrazole and pyridazine rings. |
| Other Interactions | C-H···N intramolecular hydrogen bond nih.govnih.gov. | Potential for similar weak C-H···N or C-H···O interactions. |
This table is based on experimental data for the amine derivative and predictive analysis for the hydroxyl derivative.
Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing Pyrazolylpyridazine Ligands
Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands nih.gov. The properties of these materials, such as porosity, stability, and catalytic activity, are highly dependent on the nature of the metal and the organic linker. Ligands based on pyrazole and pyridazine are of significant interest in the design of CPs and MOFs due to their excellent coordination capabilities.
The this compound molecule is a promising candidate as a ligand for the construction of CPs and MOFs. The pyrazole and pyridazine rings both contain nitrogen atoms with lone pairs of electrons that can coordinate to metal centers. The bidentate N,N'-chelating ability of the pyrazolyl-pyridazine scaffold allows it to bridge metal ions, leading to the formation of extended one-, two-, or three-dimensional networks.
Research on related pyrazolyl-pyridine ligands has demonstrated their versatility in forming a variety of coordination architectures researchgate.netrsc.org. For instance, 2,6-bis(pyrazol-1-yl)pyridines are known to form (pseudo)octahedral complexes with transition metals researchgate.net. Similarly, bifunctional T-shaped pyrazole-carboxylate ligands have been successfully employed to synthesize 3,6-connected MOFs mdpi.com. These examples highlight the potential of pyrazole-containing ligands to act as effective building blocks for complex porous materials.
The hydroxyl group in this compound can also play a crucial role in the formation and functionality of CPs and MOFs. It can act as a secondary coordination site, potentially deprotonating to form an anionic oxygen donor that can bind to the metal center. This has been observed in coordination polymers derived from hydroxy-pyrazolyl ligands, where the hydroxyl group participates in the coordination sphere of the metal ion nih.gov. Furthermore, the hydroxyl group can engage in hydrogen bonding with guest molecules or other parts of the framework, influencing the material's adsorption and recognition properties.
The synthesis of CPs and MOFs often involves solvothermal or hydrothermal methods, where the ligand and a metal salt are reacted in a suitable solvent at elevated temperatures. The choice of metal ion, solvent, and reaction conditions can significantly influence the final structure and topology of the resulting framework. For pyrazolylpyridazine ligands, a range of transition metals could be employed to create diverse CP and MOF structures.
Table 2: Potential Coordination Modes of this compound in CPs and MOFs
| Coordination Site | Description | Potential Role in Framework |
| Pyrazole Nitrogen | The lone pair on one of the pyrazole nitrogen atoms can coordinate to a metal center. | Acts as a primary coordination site for linking metal ions. |
| Pyridazine Nitrogen | The lone pair on a pyridazine nitrogen atom can coordinate to a metal center, often forming a chelate with the pyrazole nitrogen. | Forms a stable five-membered chelate ring with the metal, enhancing framework stability. |
| Hydroxyl Group | The oxygen atom of the hydroxyl group can coordinate to a metal center, especially upon deprotonation. | Can act as a bridging ligand or introduce functional sites within the pores of the MOF. |
This table outlines the predicted coordination behavior based on the known chemistry of pyrazole and pyridazine ligands.
Q & A
Q. What synthetic strategies are effective for preparing 6-(1H-pyrazol-1-yl)pyridazin-3-ol, and how can reaction yields be optimized?
- Methodological Answer : Multi-step synthesis is typically required, starting with the preparation of pyrazole and pyridazine intermediates. For example, coupling reactions between pyrazole derivatives and functionalized pyridazines (e.g., chloropyridazines) under nucleophilic substitution conditions can yield the target compound. Key steps include:
- Use of ethanol or dichloromethane as solvents.
- Catalytic bases like triethylamine (TEA) or potassium hydroxide to deprotonate intermediates and enhance reactivity .
- Monitoring reaction progress via TLC (e.g., CHCl₃:CH₃OH = 95:5) .
Optimization involves adjusting stoichiometry, temperature (reflux conditions), and purification via recrystallization (e.g., ethanol/water mixtures) .
Q. How can spectroscopic techniques (NMR, IR, mass spectrometry) confirm the structural identity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–9.0 ppm for pyridazine/pyrazole rings) and hydroxyl protons (broad signal near δ 10–12 ppm). Compare with similar compounds like 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, where pyrazole protons appear at δ 6.5–8.5 ppm .
- IR Spectroscopy : Detect O–H stretching (3200–3600 cm⁻¹) and C=N/C=C vibrations (1500–1650 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 189) and fragmentation patterns .
Q. What solvents and conditions favor functionalization of the pyridazin-3-ol moiety in this compound?
- Methodological Answer :
- The hydroxyl group at the 3-position can undergo alkylation or acylation. Use polar aprotic solvents (DMF, DMSO) with bases like NaH or K₂CO₃ to deprotonate the hydroxyl group .
- For Suzuki-Miyaura coupling, employ Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in THF/H₂O mixtures .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX tools improve refinement?
- Methodological Answer :
- Challenges include disorder in the pyrazole ring or hydroxyl group and weak hydrogen bonding. Use SHELXL for robust refinement:
- Apply restraints to thermal parameters for disordered atoms.
- Utilize TWIN and BASF commands for twinned crystals .
- Validate hydrogen-bonding networks with PLATON or Mercury software .
Q. How do hydrogen-bonding patterns in the solid state influence the compound’s solubility and stability?
- Methodological Answer :
- Graph-set analysis (e.g., Etter’s rules) reveals motifs like R₂²(8) chains formed via O–H···N hydrogen bonds between hydroxyl and pyridazine N atoms. These interactions enhance crystal packing but reduce solubility in non-polar solvents .
- Compare with analogs like 3-chloro-6-(1H-pyrazol-1-yl)pyridazine (no hydroxyl group), which exhibits weaker intermolecular forces .
Q. How can computational and experimental data resolve discrepancies in tautomeric forms (e.g., hydroxyl vs. keto forms)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
